[(3,4-Difluorophenyl)methyl](ethyl)amine
Description
(3,4-Difluorophenyl)methylamine is a secondary amine featuring a 3,4-difluorobenzyl group attached to an ethylamine backbone. The 3,4-difluorophenyl moiety introduces electron-withdrawing fluorine substituents, which may influence electronic distribution, lipophilicity, and receptor interactions .
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIXDBFGGJQWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.
Reductive Amination: The aldehyde group of 3,4-difluorobenzaldehyde is subjected to reductive amination with ethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (3,4-Difluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
(3,4-Difluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Fluorine Substituent Position Variations
- (2,4-Difluorophenyl)methylamine (CAS 1016859-58-7): Differs in fluorine positions (2,4- vs. 3,4-). Molecular weight: 171.19 g/mol; liquid at room temperature .
Alkyl Chain Modifications
Aromatic Ring Functionalization
- N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (CAS 355381-83-8): Substitutes fluorine with methoxy groups. Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing effects.
Heterocyclic and Tertiary Amine Derivatives
- (3,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS 1153288-02-8): Incorporates a pyridine ring, introducing aromatic nitrogen. Molecular weight: 248.27 g/mol .
- [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine (CAS 926270-89-5): Features a tertiary dimethylamino group.
Comparative Data Table
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties | Reference ID |
|---|---|---|---|---|
| (3,4-Difluorophenyl)methylamine | 3,4-difluorobenzyl + ethylamine | ~171 (estimated) | Likely liquid; moderate lipophilicity | - |
| (2,4-Difluorophenyl)methylamine | 2,4-difluorobenzyl + ethylamine | 171.19 | Liquid; storage at 4°C | |
| (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine | Butan-2-yl + 3,4-difluorobenzyl | 199.24 | ≥95% purity; discontinued commercial availability | |
| (3,4-Difluorophenyl)(pyridin-3-yl)methylamine | Pyridin-3-yl + 3,4-difluorobenzyl | 248.27 | Solid; potential for π-π interactions | |
| N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine | 3,4-dimethoxybenzyl + 4-fluorophenyl | - | Electron-donating substituents alter electronic profile |
Key Research Findings
- Substituent Effects : Fluorine atoms in the 3,4-positions enhance electronegativity and may improve metabolic stability compared to methoxy or hydrogen substituents .
- Biological Implications: Tertiary amines (e.g., dimethylamino derivatives) exhibit higher basicity, which could enhance solubility in acidic environments (e.g., lysosomes) .
Biological Activity
(3,4-Difluorophenyl)methylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, interaction mechanisms, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for (3,4-Difluorophenyl)methylamine is , with a molecular weight of approximately 171.19 g/mol. The compound features a difluorophenyl group attached to an ethylamine moiety, which enhances its lipophilicity and biological activity compared to similar compounds lacking fluorine substituents .
Antidepressant Properties
Preliminary studies suggest that (3,4-Difluorophenyl)methylamine exhibits significant antidepressant properties . It may act on neurotransmitter systems, particularly by modulating serotonin and norepinephrine levels in the brain.
Interaction Mechanisms
Research indicates that the compound interacts with various biological targets, including:
- Metabotropic Glutamate Receptors (mGluRs) : (3,4-Difluorophenyl)methylamine may serve as an allosteric modulator of mGluRs, influencing their activity and potentially providing therapeutic effects in mood disorders .
- Serotonin Receptors : The presence of the difluorophenyl group may enhance binding affinity to serotonin receptors, which are crucial targets for antidepressants.
Comparative Analysis with Similar Compounds
To understand the unique features of (3,4-Difluorophenyl)methylamine, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Dimethylamino)ethanamine | C_4H_{11}N | Basic amine structure; lacks aromatic substitution |
| 3,4-Dimethoxyphenylmethylamine | C_10H_{13}N | Methoxy instead of fluorine; different electronic properties |
| N,N-Dimethyl-3-(trifluoromethyl)phenylamine | C_10H_{10}F_3N | Trifluoromethyl group; affects lipophilicity and bioactivity |
The presence of fluorine atoms in (3,4-Difluorophenyl)methylamine enhances its lipophilicity and bioactivity compared to similar compounds lacking these substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
